A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
This guide provides an in-depth exploration of the synthesis and characterization of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a key heterocyclic compound. As a derivative of hydantoin (imidazolidine-2,4-dione), this molecule serves as a valuable intermediate in the synthesis of various biologically active compounds, including potential anticancer, antiviral, and hypoglycemic agents.[1] We will delve into the robust Bucherer-Bergs reaction for its synthesis, followed by a multi-faceted approach to its structural and purity verification, grounded in established analytical techniques.
Part 1: Synthesis via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction (MCR) that provides access to a wide array of 5,5-disubstituted hydantoins from simple starting materials.[2][3][4] Its elegance lies in the one-pot condensation of a ketone, a cyanide salt, and ammonium carbonate, making it a cornerstone method in heterocyclic chemistry.[2]
Underlying Principle and Mechanism
The reaction proceeds through a series of equilibrium steps, culminating in the formation of the stable hydantoin ring. The core transformation involves the initial formation of an aminonitrile, which then undergoes cyclization with carbon dioxide.
The established mechanism unfolds as follows:
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone, 4-fluoroacetophenone, forming a cyanohydrin intermediate.
-
Aminonitrile Synthesis: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin via an SN2 pathway to produce an α-aminonitrile.[2][4]
-
Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), yielding a cyano-containing carbamic acid.[2]
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges, often through an isocyanate intermediate, to furnish the final, thermodynamically stable 5,5-disubstituted hydantoin product.[2][4]
Caption: Mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing the title compound.[1]
Materials and Reagents:
-
4-Fluoroacetophenone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Hydroxide (NaOH) solution
-
Diethyl Ether
-
Thin Layer Chromatography (TLC) plates (Silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place 4-fluoroacetophenone and a significant excess of ammonium carbonate.
-
Reagent Addition: In a separate beaker, dissolve potassium cyanide in 60% aqueous ethanol. Caution: Potassium cyanide is extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE). Add this solution to the reaction flask.
-
Heating and Monitoring: Heat the mixture in an oil bath maintained at 55-60°C (328–333 K).[1] The progress of the reaction should be monitored periodically using TLC (e.g., with a mobile phase of petroleum ether:ethyl acetate 1:2).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Carefully acidify the residue with concentrated HCl to precipitate the crude product.
-
Purification: Filter the resulting precipitate. Dissolve the crude solid in a saturated aqueous NaOH solution and perform a liquid-liquid extraction with diethyl ether (25 mL) to remove any unreacted ketone.[1]
-
Final Precipitation: Re-acidify the aqueous layer with concentrated HCl to precipitate the pure product.
-
Drying and Recrystallization: Filter the precipitate, wash with cold water, and dry thoroughly. For further purification, recrystallize the product from an ethanol/water mixture to obtain a crystalline solid.[1]
Reagent Data and Rationale
The choice and stoichiometry of reagents are critical for maximizing yield and purity.
| Reagent | Molar Ratio (Typical) | Purpose & Rationale |
| 4-Fluoroacetophenone | 1.0 | The ketone substrate providing the core C5-disubstituted structure. |
| Potassium Cyanide (KCN) | 1.0 | Provides the nucleophilic cyanide ion essential for the initial step of the reaction.[2] |
| Ammonium Carbonate | 6.0 (Excess) | Serves as a multifunctional reagent, providing both ammonia (NH₃) and carbon dioxide (CO₂) in situ as the reaction proceeds.[2][4] The large excess drives the equilibria toward product formation. |
| Aqueous Ethanol (60%) | Solvent | Acts as a suitable solvent system to dissolve both the organic ketone and the inorganic salts, facilitating a homogeneous reaction environment.[1] |
Part 2: Comprehensive Characterization
Verifying the identity and purity of the synthesized 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is paramount. A combination of spectroscopic and physical methods provides an irrefutable structural confirmation.
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Analysis
The following data is based on reported values for the title compound.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the hydrogen atom environment in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~1.80 ppm | Singlet (s) | 3H | -CH₃ | The methyl protons are chemically equivalent and not coupled to other protons. |
| ~7.18 ppm | Multiplet (m) | 2H | Aromatic H | Protons on the fluorophenyl ring ortho to the fluorine atom. |
| ~7.64 ppm | Multiplet (m) | 2H | Aromatic H | Protons on the fluorophenyl ring meta to the fluorine atom. |
| ~7.71 ppm | Broad Singlet (bs) | 1H | N-H | One of the two amide protons on the hydantoin ring. |
| ~9.72 ppm | Broad Singlet (bs) | 1H | N-H | The second amide proton on the hydantoin ring. |
| Solvent: Acetone-d₆ |
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern.
| m/z Value | Relative Intensity (%) | Assignment |
| 208 | 20 | [M]⁺ (Molecular Ion) |
| 193 | 65 | [M - CH₃]⁺ |
| 137 | 36 | [M - C₂H₂NO]⁺ |
| 122 | 100 | [C₇H₅F]⁺ (Base Peak) |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (ν, cm⁻¹) | Description | Functional Group |
| 3412, 3245 | N-H Stretching | Amide (N-H) |
| 1773, 1719 | C=O Stretching | Carbonyl (C=O) of the hydantoin ring |
| 1602 | C=C Stretching | Aromatic Ring |
| 838 | C-H Bending | para-substituted benzene |
Physical and Chromatographic Analysis
Melting Point (m.p.):
-
Reported Value: 485–488 K (212-215 °C).[1]
-
Significance: A sharp melting point within this range is a strong indicator of high purity.
Elemental Analysis: This technique confirms the elemental composition of the compound.
-
Calculated for C₁₀H₉FN₂O₂: C, 57.69%; H, 4.36%; N, 13.46%.[1]
-
Found: C, 57.62%; H, 4.38%; N, 13.60%.[1] The close correlation between calculated and found values validates the molecular formula.
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of the final compound.
-
Methodology: A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (e.g., at 225 nm), should be employed.[5]
-
Expected Result: A pure sample will exhibit a single, sharp, and symmetrical peak, indicating the absence of significant impurities.
Part 3: Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
Potassium Cyanide (KCN): This reagent is a potent, fast-acting poison. All handling must occur within a certified chemical fume hood. Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[6][7] An emergency cyanide antidote kit should be readily available.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care, ensuring eye and skin protection.
-
General Precautions: Maintain a clean and organized workspace.[7] Label all containers clearly.[8] Dispose of all chemical waste according to institutional and local regulations. Never pour chemical waste down the drain.[8]
Part 4: Applications and Future Directions
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is not typically an end-product but rather a crucial building block. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs like the anticonvulsant Phenytoin.[3][9] The title compound serves as an intermediate for further chemical modifications, such as the addition of sulfonyl groups, to create novel derivatives for evaluation as potential therapeutic agents, particularly in the realm of antidiabetic research.[1][10]
Conclusion
The synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction is a reliable and well-documented method. This guide has outlined the mechanistic underpinnings, a detailed experimental protocol, and a comprehensive characterization strategy. The successful synthesis and rigorous verification of this compound provide a solid foundation for researchers and drug development professionals to explore its potential in creating next-generation therapeutics.
References
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Kashif, M. K., Hussain, A., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o444. [Link]
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National Center for Biotechnology Information. (2008). 5-(4-Fluoro-phen-yl)-5-methyl-imidazolidine-2,4-dione. PubChem. [Link]
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Simijarević, D., & Stojanović, M. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Symmetry, 11(3), 333. [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
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Monash University. (n.d.). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. [Link]
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Zhang, H., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 30(5), 987-990. [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2022). Analytical quality by design based on design space in reversed-phase-high performance liquid chromatography analysis for simultaneous estimation of metformin, linagliptin and empagliflozin. RSC Advances, 12(28), 17778-17791. [Link]
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